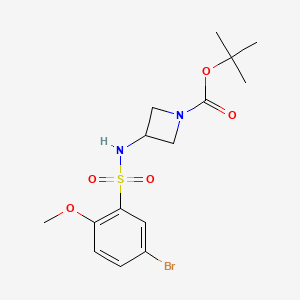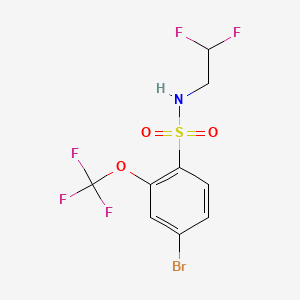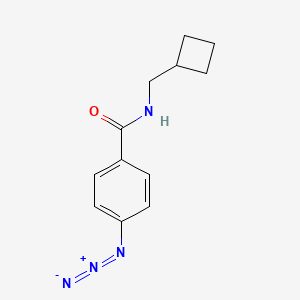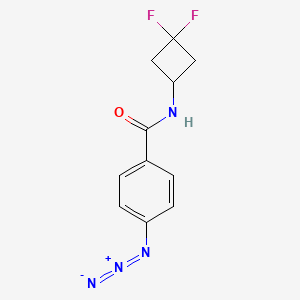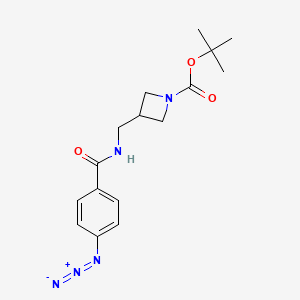
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an azidobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azidobenzamide Moiety: This step involves the reaction of an azide compound with a benzamide derivative.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Functionalization: The azide group allows for further functionalization through click chemistry.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Bioconjugation: The azide group can be used for bioconjugation with biomolecules.
Industry:
Materials Science:
作用机制
The mechanism of action of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The azide group can also participate in bioorthogonal reactions, allowing for specific labeling and tracking of biomolecules.
相似化合物的比较
Methyl 1-Boc-azetidine-3-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Another azetidine derivative with a cyanomethylidene group.
Uniqueness:
Azide Group: The presence of the azide group in tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate allows for unique reactivity and applications in click chemistry.
Structural Features: The combination of the azetidine ring and the azidobenzamide moiety provides a unique scaffold for further functionalization and application in various fields.
属性
IUPAC Name |
tert-butyl 3-[[(4-azidobenzoyl)amino]methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)21-9-11(10-21)8-18-14(22)12-4-6-13(7-5-12)19-20-17/h4-7,11H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMIRZACFWCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylcarbamoyl]benzoic acid](/img/structure/B8230473.png)
![tert-butyl (2R)-2-[[(4-aminobenzoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B8230479.png)
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)
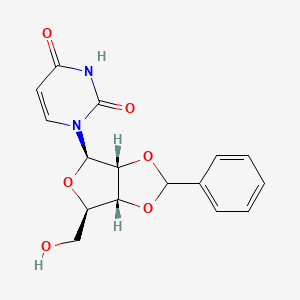
![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)
![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)
![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)
![methyl (2R)-1-[(4-iodophenyl)methyl]-4-methylpiperazine-2-carboxylate](/img/structure/B8230518.png)
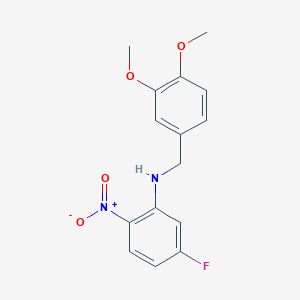
![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)
